1,4-Bis(2-cyanostyryl)benzene

説明

Contextualization within π-Conjugated Organic Materials Science

1,4-Bis(2-cyanostyryl)benzene is a prominent member of the styrylbenzene family, a class of organic compounds that has attracted considerable interest in the field of materials science. chemblink.com At its core, this molecule's significance stems from its π-conjugated system. Such systems are characterized by alternating single and multiple bonds, which results in a delocalized network of π-electrons across the molecular structure. In this compound, this conjugation extends from the central benzene (B151609) (phenylene) ring through the two ethenediyl (vinylene) bridges to the terminal phenyl rings. chemblink.comnih.gov

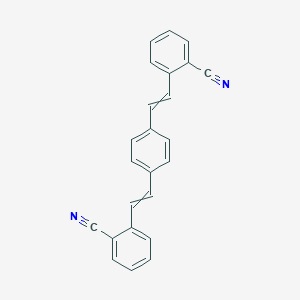

The key structural features of this compound include:

A central benzene ring. chemblink.com

Two styryl groups (-CH=CH-Ph) attached at the 1 and 4 positions of the central ring.

A cyano (-C≡N) group substituted at the 2-position of each terminal phenyl ring. chemblink.com

This specific arrangement, particularly the presence of the strongly electron-accepting cyano groups, profoundly influences the molecule's electronic properties. chemblink.com These groups lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which is a crucial factor for enhancing charge transport, especially for electrons. researchgate.net The ability to modify the electronic and photophysical properties by altering the molecular structure, for instance by changing substituent positions, makes these materials highly versatile for targeted applications. chemblink.com The extended π-electron delocalization is responsible for its characteristic optical properties, including strong fluorescence, making it a valuable building block for functional organic materials. chemblink.comnih.gov

Foundational Research and Historical Perspectives

The exploration of this compound and its derivatives emerged from the broader investigation into functional organic materials for optoelectronic applications. chemblink.com Early research into stilbene (B7821643) derivatives established their fluorescent properties, which made them valuable as fluorescent brightening agents in various industries. unishivaji.ac.in The synthesis of this compound was reported by Pirkl. unishivaji.ac.in

Initial synthetic routes typically involved multi-step processes. chemblink.com A common and established method is the Wittig-Horner or Horner-Wadsworth-Emmons reaction. This involves the condensation of terephthalaldehyde (B141574) with a phosphonate (B1237965) ester, such as (o-cyanobenzyl)phosphonate diethyl ester, in the presence of a base like sodium methoxide (B1231860). chemicalbook.com

A specific synthesis process involves:

Reacting triethyl phosphite (B83602) with o-cyanobenzyl chloride to form the phosphonate intermediate. chemicalbook.com

This intermediate is then reacted with terephthalaldehyde in N,N-dimethylformamide (DMF) using a sodium methoxide methanol (B129727) solution as a catalyst. chemicalbook.com

The reaction mixture is cooled, and the pH is adjusted to precipitate the crude product, which is then purified with methanol to yield 1,4-bis(o-cyanostyryl)benzene with high purity and yield. chemicalbook.com

This foundational work on synthesis and the initial recognition of its strong fluorescence laid the groundwork for its subsequent exploration in more advanced technological fields. chemblink.comunishivaji.ac.in

Significance in Modern Organic Optoelectronics and Functional Materials

The unique photophysical and electronic properties of this compound have established it as a significant material in modern organic optoelectronics. Its applications span several high-technology areas due to its excellent performance characteristics. aip.org

Organic Light-Emitting Diodes (OLEDs): As an emitter and charge-transport material, this compound is a prime candidate for OLEDs. chemblink.com The electron-accepting cyano groups facilitate efficient electron injection and transport, which can lead to improved device performance and light emission efficiency. chemblink.comresearchgate.net When used as a host material doped with other compounds, it can achieve high carrier mobility and efficient energy transfer. For example, pentacene-doped this compound crystals exhibit a high carrier mobility of 0.51 cm² V⁻¹ s⁻¹ and efficient red light emission. rsc.org Introducing cyano substituents has been shown to change the molecular packing from a herringbone arrangement to a more favorable face-to-face slipped π-stacking motif, which enhances charge mobility by orders of magnitude compared to the unsubstituted parent compound. researchgate.net

Organic Lasers and Amplified Spontaneous Emission (ASE): The high luminescence efficiency and charge transport properties of this compound make it a subject of intense research for electrically pumped organic solid-state lasers. rsc.org Single crystals of this compound have demonstrated high photoluminescence quantum yields (PLQY) of up to ~55%. researchgate.net Pentacene-doped crystals showed a low ASE threshold of 46 kW cm⁻², a critical parameter for laser applications. rsc.org

Other Functional Applications: The versatility of this compound extends to other areas:

Organic Photovoltaics (OPVs): Its favorable electronic properties are also beneficial for OPVs, where it can contribute to improving energy conversion efficiencies. chemblink.com

Sensors: The compound's sensitivity to external stimuli makes it a potential candidate for chemosensors capable of detecting specific ions or small molecules. chemblink.com

Mechanochromic Materials: Some derivatives of bis(cyanostyryl)benzene exhibit mechanochromic luminescence, where their fluorescence color changes in response to mechanical grinding due to transformations between crystalline and amorphous states. researchgate.net

The table below summarizes key performance data from recent research, highlighting the compound's potential.

| Property | Value | Context/Application | Source |

| Hole Mobility | 0.66 cm²/Vs | Field-Effect Transistor (FET) based on a single crystal | researchgate.net |

| Electron Mobility | 0.29 cm²/Vs | FET based on a single crystal | researchgate.net |

| Photoluminescence Quantum Yield (PLQY) | ~55% | Pure single crystal | researchgate.net |

| Doped Crystal Carrier Mobility | 0.51 cm²/Vs | Pentacene-doped crystal | rsc.org |

| Doped Crystal Quantum Yield | up to 50% | Pentacene-doped crystal (red emission) | rsc.org |

| Amplified Spontaneous Emission (ASE) Threshold | 46 kW/cm² | Pentacene-doped crystal | rsc.org |

The ongoing research into fine-tuning the chemical structure of this compound and its derivatives continues to open new avenues for the design of advanced functional materials for next-generation technologies. chemblink.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c25-17-23-7-3-1-5-21(23)15-13-19-9-11-20(12-10-19)14-16-22-6-2-4-8-24(22)18-26/h1-16H/b15-13+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBABXJPJIHMBBP-WXUKJITCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13001-38-2, 13001-39-3, 94031-05-7, 60317-09-1 | |

| Record name | Benzonitrile, 2-(2-(4-(2-(4-cyanophenyl)ethenyl)phenyl)ethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Phenylenedivinylene)bisbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094031057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(p-phenylenediethene-2,1-diyl)bisbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (p-phenylenedivinylene)bisbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Bis(2-cyanostyryl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSM82M8GCZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Photophysical Phenomena and Advanced Luminescence Characteristics

Excited-State Dynamics and Radiative Pathways

The de-excitation of 1,4-Bis(2-cyanostyryl)benzene from its excited state can occur through various radiative and non-radiative pathways. The efficiency of these pathways is dictated by the molecule's structure and its immediate surroundings.

In dilute solutions, many cyanostilbene derivatives, including this compound, often exhibit weak fluorescence. nih.gov This is attributed to the fact that in the excited state, the molecule can undergo efficient non-radiative decay. This process is facilitated by low-frequency torsional motions and E/Z (trans/cis) photoisomerization of the vinyl bonds, which provide pathways for the excited-state energy to dissipate as heat rather than light. researchgate.net

The photoluminescence of these compounds in solution is also highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. rsc.org For instance, quadrupolar isomeric molecules based on 1,4-bis(cyanostyryl)benzene (CSB) show strong solvatochromism, with fluorescence gradually decreasing as solvent polarity increases. rsc.org This sensitivity is often indicative of an intramolecular charge transfer (ICT) character in the excited state. For example, a related derivative, CSB-5, displays green fluorescence in chloroform (B151607) solution with a maximum emission wavelength (λem,max) of 507 nm. nih.gov

Table 1: Solution-State Photoluminescence Data for a this compound Derivative (CSB-5)

| Solvent | Emission Max (λem,max) |

|---|---|

| Chloroform | 507 nm |

Data sourced from a study on a similar bis(cyanostyryl)benzene fluorophore. nih.gov

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Mechanisms

The luminescence of many organic molecules is quenched at high concentrations or in the solid state, a phenomenon known as aggregation-caused quenching (ACQ). This is often due to the formation of non-emissive excimers or π-π stacking that facilitates non-radiative decay. researchgate.net In contrast, this compound and many of its derivatives exhibit the opposite effect: aggregation-induced emission (AIE). nih.govresearchgate.net

The AIE phenomenon is characterized by weak or negligible emission in dilute solutions but strong luminescence in the aggregated or solid state. nih.govrsc.org The primary molecular design principle behind this effect is the concept of Restriction of Intramolecular Motions (RIM). nih.govdntb.gov.ua

For AIE-active molecules like this compound, the molecular structure incorporates "rotors"—parts of the molecule that can rotate freely in solution. In the case of cyanostyrylbenzenes, these are primarily the phenyl rings and the cyano-substituted vinyl groups. researchgate.net In dilute solutions, these groups undergo active intramolecular rotation and vibration upon photoexcitation, opening up non-radiative decay channels and thus quenching luminescence. nih.govresearchgate.net

When the molecules aggregate or are placed in a rigid matrix (like a solid or a highly viscous medium), these intramolecular motions are physically hindered. rsc.org This steric hindrance blocks the non-radiative pathways, forcing the excited molecule to decay radiatively by emitting a photon. nih.govrsc.org This leads to a dramatic enhancement in fluorescence quantum yield. The twisted, non-planar structure of many cyanostyrylbenzene derivatives in the ground state can also help prevent the detrimental π-π stacking that typically causes ACQ. researchgate.net

In the aggregated state, specific intermolecular interactions not only restrict intramolecular motions but also dictate the packing arrangement, which in turn influences the final emission properties. While strong π-π stacking is generally avoided in AIE-active compounds, other weaker interactions play a crucial role. researchgate.net

These can include:

J-aggregation: A specific head-to-tail arrangement of molecules that can lead to sharp, red-shifted emission bands.

These collective interactions create a rigidified molecular assembly that effectively blocks the non-radiative decay pathways active in solution. researchgate.net For example, theoretical studies on related bis(cyanostyryl)pyrrole derivatives show that steric hindrance imposed by surrounding molecules in the aggregated state dramatically increases the energy barrier for non-radiative decay, leading to a significant enhancement in emission efficiency. rsc.orgrsc.org

Solid-State Luminescence Properties

In the solid state, this compound derivatives display strong luminescence due to the AIE mechanism. guidechem.com The emission characteristics are highly dependent on the molecular packing and the physical nature of the solid (crystalline vs. amorphous). nih.gov

Different crystalline forms, or polymorphs, of the same compound can exhibit different emission colors due to variations in intermolecular interactions and molecular conformation. core.ac.uk For instance, crystalline samples of the derivative CSB-5 exhibit orange fluorescence (λem,max of 620 nm), which is attributed to excimer emission resulting from specific π-π interactions in the crystal lattice. nih.gov This is in stark contrast to its green monomer emission in solution. nih.gov

Furthermore, some derivatives exhibit mechanochromic luminescence, where the emission color changes upon the application of mechanical force, such as grinding. nih.govresearchgate.net This is typically caused by a transition from a crystalline to an amorphous state, which alters the intermolecular packing and, consequently, the emission properties. nih.gov Grinding a crystalline sample of CSB-5 induces a transformation to an amorphous state, which alters the luminescent properties. nih.gov

Table 2: Solid-State Luminescence Data for a this compound Derivative (CSB-5)

| Physical State | Emission Color | Emission Max (λem,max) |

|---|---|---|

| Crystalline | Orange | 620 nm |

| Amorphous (rubbed film) | Orange to Green (upon UV exposure) | N/A |

Data sourced from a study on a similar bis(cyanostyryl)benzene fluorophore. nih.gov

This transition highlights the profound influence of the solid-state morphology on the photophysical properties of these materials. nih.gov

Dual Fluorescence Emission and Polymorphism Effects

Certain derivatives of this compound exhibit dual fluorescence, a phenomenon where a molecule emits light from two different excited states. This behavior is often linked to polymorphism, the ability of a solid material to exist in more than one form or crystal structure. For instance, E,E-1,4-bis(2-trifluoromethylstyryl)benzene, a CSB derivative, can form two distinct types of crystals. One form emits in the purple-blue region of the spectrum, while the other emits green light. researchgate.net This demonstrates how different packing arrangements of the molecules in the solid state can significantly alter their electronic properties and, consequently, their fluorescence emission.

The presence of different crystalline phases can lead to multicolor emissions. While some derivatives, like CSB-6, are known to exhibit multi-color emission due to polymorphism, others, such as CSB-5, may only present one crystalline state with a specific emission color, for example, orange. zenodo.org The emission from crystalline samples is often attributed to the formation of excimers, which are excited-state dimers that form between two molecules. zenodo.orgnih.gov

Emission Spectra Modulation in Nano-Films and Crystals

The emission spectra of this compound derivatives can be significantly modulated when they are incorporated into nano-films or exist as crystals. The aggregation of these molecules in thin films or the formation of nanoparticles can lead to enhanced emission properties. For example, aqueous dispersions of nanoparticles of α- and β-CSB-TP, which are quadrupolar isomeric molecules based on CSB, exhibit intensified fluorescence compared to their quenched state in polar media. rsc.orgkorea.ac.kr

The transition from a solution to a solid state, such as a gel, can also dramatically alter the fluorescence. Some bis(styrylbenzene) derivatives show high quantum yield in solution but experience a significant drop after gelation due to π-π intermolecular interactions. researchgate.net Conversely, the introduction of cyano groups can lead to Aggregation-Induced Emission (AIE), where the fluorescence is enhanced in the aggregated state. researchgate.net This is attributed to the restriction of intramolecular rotations in the aggregated form, which minimizes non-radiative decay pathways. researchgate.net

Furthermore, the emission color of rubbed films of certain CSB derivatives can be altered by exposure to UV light. zenodo.orgnih.gov This photo-induced emission color change is a result of a photochemical reaction in the amorphous state that reduces the number of excimer emission sites, causing a shift from excimer to monomer emission. zenodo.orgnih.gov

Amplified Spontaneous Emission (ASE) and Lasing Potential

This compound derivatives have demonstrated significant potential for use in organic solid-state lasers due to their ability to exhibit Amplified Spontaneous Emission (ASE). ASE is the amplification of spontaneously emitted photons in a gain medium, a prerequisite for lasing.

Crystals of CSB derivatives can exhibit ASE with low excitation thresholds. For example, one crystalline form of E,E-1,4-bis(2-trifluoromethylstyryl)benzene shows ASE with a low threshold of 6.8 µJ cm−2. researchgate.net The excitation threshold for ASE can be influenced by various factors, including the molecular structure and the host matrix. In some cases, neat thin films of organic emitters have shown ASE thresholds ranging from 0.7 to 50 μJ/cm². mdpi.com

The wavelength of the ASE peak can also be dependent on the excitation wavelength. In single crystals of a cyano-substituted oligo(p-phenylenevinylene) (CNDPASDB), the ASE peak wavelength remains constant for excitation wavelengths below 505 nm but shows a rapid redshift when the excitation wavelength is above 505 nm. jlu.edu.cn This behavior is attributed to a competition between stimulated emission and vibrational relaxations. jlu.edu.cn

The table below summarizes the ASE thresholds for different systems.

| Material System | ASE Threshold (µJ/cm²) |

| E,E-1,4-bis(2-trifluoromethylstyryl)benzene Crystal | 6.8 |

| General Neat Thin Films | 0.7 - 50 |

| KTB in PVK matrix (20 wt%) | 9 |

| Neat KTB thin film | 24 |

| Neat thin film of a modified 2-cyanoacetic acid derivative | 95 |

Data sourced from multiple studies for comparative purposes. researchgate.netmdpi.com

Two-Photon Absorption (TPA) Cross-Sections and Mechanisms

This compound and its derivatives are known to exhibit two-photon absorption (TPA), a nonlinear optical process where a molecule simultaneously absorbs two photons. The TPA cross-section (δ) is a measure of the probability of this event occurring.

The molecular structure plays a crucial role in determining the TPA cross-section. For instance, moving the cyano group from the α to the β position in CSB-based quadrupolar isomers results in higher one- and two-photon absorptivities. rsc.org Aggregation can also significantly enhance TPA properties. The formation of nanoaggregates of α- and β-CSB-TPs led to a 21-fold increase in their TPA cross-sections. rsc.orgkorea.ac.kr

Theoretical models, such as the generalized three-state model, are used to calculate TPA cross-sections in different solvent environments. researchgate.net These calculations show that the TPA cross-sections can be enhanced in relation to the solvent polarity, often exhibiting a nonmonotonic trend. researchgate.net Experimental measurements using techniques like the two-photon induced fluorescence method have determined TPA cross-section values for various derivatives. For example, the peak TPA cross-section values for a series of 1,3,5-tricyano-2,4,6-tris(styryl)benzene derivatives were found to be in the range of (50-2620) × 10⁻⁵⁰ cm⁴ s/photon. korea.ac.kr

The table below presents TPA cross-section data for some related compounds.

| Compound | TPA Cross-Section (GM) | Wavelength (nm) |

| Compound 1 | 1300 (S₀→S₂) | 500-700 |

| Compound 1 | 400 (S₀→S₁) | 700-1000 |

| Compound 2 | 8000 (S₀→S₂) | 500-700 |

| Compound 2 | 1000 (S₀→S₁) | 700-1000 |

| Compound 9 | 522 | 760 |

| Compound 10 | 492 | 760 |

1 GM = 10⁻⁵⁰ cm⁴ s/photon. Data for illustrative D-π-A structures. nih.gov

Mechanochromic and Photoresponsive Luminescence

Derivatives of this compound can display mechanochromic luminescence, which is a change in the color of emitted light in response to a mechanical stimulus. This phenomenon is often due to a transition from a crystalline to an amorphous state upon grinding. For example, crystalline samples of a CSB derivative (CSB-5) exhibit orange fluorescence, but upon grinding, the emission changes due to the formation of an amorphous state. zenodo.orgnih.gov

In addition to mechanical stimuli, these materials can also be photoresponsive. Rubbed films of CSB-5 on glass substrates show a pronounced emission color change from orange to green when exposed to UV light. zenodo.orgnih.gov This photo-induced change is a result of a photochemical reaction, such as a [2+2] cycloaddition in the amorphous state, which disrupts the conjugation and alters the emission properties. rsc.org This photochemical reactivity is often different between the crystalline and amorphous states, allowing for the patterning of emission colors on rubbed films. zenodo.orgnih.gov The emission of some cyanostilbene-based AIEgens in solution can be gradually attenuated with blue-shifted absorption after irradiation with 365 nm UV light and can be recovered upon exposure to 254 nm UV light, a process attributed to reversible E/Z isomerization. rsc.org

Solvatochromism and Environmental Sensing via Fluorescence

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is another key feature of this compound derivatives. Both α- and β-CSB-TP isomers exhibit strong solvatochromism, with the effect becoming more pronounced as the solvent polarity increases. rsc.orgkorea.ac.kr This sensitivity to the local environment makes them promising candidates for environmental sensing applications.

The fluorescence of these compounds can be used to detect the presence of specific analytes. For instance, a pyrrole (B145914) derivative with cyano groups showed a significant enhancement in its fluorescence quantum yield (up to 60%) in the presence of anions. researchgate.net This is because the capture of an anion by the molecule restricts access to a conical intersection, a point on the potential energy surface where non-radiative decay is very efficient, thereby suppressing this non-radiative pathway and enhancing fluorescence. researchgate.net The fluorescence lifetime of the compound was also prolonged upon the addition of a chloride anion, further supporting the suppression of non-radiative decay. researchgate.net

Supramolecular Assembly and Solid State Structure Property Relationships

Single-Crystal Growth Methodologies for Structural Analysis

Obtaining high-quality single crystals is a prerequisite for elucidating the precise three-dimensional arrangement of molecules using X-ray diffraction, which in turn is fundamental to understanding structure-property relationships. While specific crystallization protocols for 1,4-bis(2-cyanostyryl)benzene are not extensively detailed in the literature, general and widely successful methodologies for organic compounds are routinely applied.

These techniques rely on slowly achieving a state of supersaturation, allowing for the ordered growth of a crystal lattice. Common methods suitable for compounds like this compound include:

Slow Solvent Evaporation: This is the most straightforward method, where the compound is dissolved in a suitable solvent or solvent mixture in which it is moderately soluble. The container is covered loosely, allowing the solvent to evaporate over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting gradual crystal growth.

Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing this solution in a sealed container alongside a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapors of the more volatile anti-solvent slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces the solubility of the compound, leading to the formation of crystals.

The choice of solvent is critical and is often determined empirically. For oligo(p-phenylenevinylene) derivatives, solvents such as toluene, N,N-dimethylformamide (DMF), and chloroform (B151607) are often used. chemicalbook.com The success of these methods hinges on factors like the purity of the compound, the rate of saturation, and the absence of vibrations or disturbances.

Crystal Packing Motifs and Their Influence on Optoelectronic Functionality

The optoelectronic properties of this compound in the solid state are directly influenced by how the individual molecules arrange themselves. The crystal structure for this compound is available in the Cambridge Crystallographic Data Centre under the deposition number 628795. nih.gov The packing is dominated by weak intermolecular forces that dictate the extent of electronic coupling between adjacent molecules.

For planar, π-conjugated molecules, two primary packing motifs are commonly observed:

π-Stacking (or co-facial) Arrangement: In this motif, the planar aromatic cores of adjacent molecules are arranged in a face-to-face manner, resembling a stack of coins. This arrangement maximizes the overlap of π-orbitals between molecules, which can significantly impact the electronic properties, often leading to red-shifted absorption and emission spectra. This co-facial arrangement is known to promote the formation of excimers in related cyano-substituted oligo(p-phenylenevinylenes) (cyano-OPVs). researchgate.net

Herringbone (or edge-to-face) Arrangement: Here, the molecules are arranged in a T-shaped or edge-to-face fashion. This motif arises from the optimization of C–H···π interactions, where the hydrogen atoms on the edge of one molecule interact with the electron-rich π-cloud of a neighboring molecule. The herringbone arrangement typically results in weaker electronic coupling compared to π-stacking.

The specific packing adopted by this compound determines the degree of intermolecular electronic communication, which is a key factor in its solid-state fluorescence and charge transport characteristics.

Although this compound does not possess classical hydrogen bond donors like O-H or N-H groups, it can participate in weaker, non-conventional hydrogen bonds. The nitrogen atom of the cyano group (C≡N) is a hydrogen bond acceptor, and the aromatic and vinylic C-H groups can act as weak donors.

These C–H···N interactions, though weaker than classical hydrogen bonds, can be numerous and collectively play a significant role in directing the crystal packing. researchgate.net By influencing the orientation and proximity of neighboring molecules, these hydrogen bonding networks can enforce specific packing motifs (e.g., favoring a slipped-stack arrangement over a perfect co-facial one), thereby fine-tuning the material's optoelectronic properties. The presence of these directional interactions adds a layer of structural control that is crucial for designing materials with desired functionalities. acs.orgmdpi.com

Structural Polymorphism and Emission Tuning

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Each polymorph has a different crystal packing arrangement and, consequently, can exhibit distinct physical properties, including melting point, solubility, and, crucially for this compound, fluorescence color and efficiency.

While polymorphism has not been explicitly reported for the parent this compound, it is a known phenomenon in closely related derivatives. For instance, a similar bis(cyanostyryl)benzene derivative known as CSB-6 is known to exhibit multi-color emission arising from different crystalline phases. chemicalbook.comcore.ac.uk Different polymorphs can favor different degrees of intermolecular interaction, leading to variations in the emission spectrum. One polymorph might have a packing structure that promotes excimer formation (discussed in section 4.5), resulting in red-shifted emission, while another might restrict such interactions, leading to blue-shifted, monomer-like emission. This ability to tune emission color through controlled crystallization is a key area of research in fluorescent solid-state materials. researchgate.net

Amorphous State Formation and Luminescence Modulation

Beyond crystalline states, this compound and its derivatives can exist in a disordered, amorphous state. This state can be achieved by methods such as rapid cooling from a melt or by applying mechanical force (e.g., grinding or shearing) to a crystalline powder. The transition from a highly ordered crystalline state to a disordered amorphous state can dramatically alter the material's luminescence. researchgate.net

This phenomenon, known as mechanochromic luminescence, has been observed in a close derivative of this compound (CSB-5). chemicalbook.comnih.gov

Crystalline State: Exhibits a highly ordered structure with well-defined intermolecular distances, often leading to strong excimer emission.

Amorphous State: Grinding the crystalline powder introduces disorder, disrupting the regular π-stacking. This leads to a change in the fluorescence spectrum. The disruption of the ordered packing can reduce the number of sites favorable for excimer formation, causing a shift in the emission color. chemicalbook.comnih.gov

This ability to switch luminescence properties through mechanical force makes these materials interesting for applications in sensors and security inks.

Intermolecular Interactions and Exciton (B1674681) Formation (Monomer vs. Excimer Emission)

The fluorescence of this compound is highly sensitive to its physical state, which is a direct consequence of intermolecular interactions and the nature of the excited state (exciton).

Monomer Emission: In dilute solutions, the molecules are isolated from one another. Upon photoexcitation, an individual molecule fluoresces, returning to the ground state. This is known as monomer emission and is characterized by a structured emission spectrum. For a derivative, CSB-5, this emission is green, with a maximum at 507 nm in chloroform. chemicalbook.comcore.ac.uknih.gov

Excimer Emission: In the solid state, particularly in crystals with co-facial π-stacking, the molecules are in close proximity. When one molecule is excited, it can form an excited-state complex, or "excimer," with an adjacent ground-state molecule. This excimer state is lower in energy than the excited monomer. Consequently, the fluorescence from an excimer is structureless, broad, and significantly red-shifted (a bathochromic shift) compared to the monomer emission. researchgate.netcam.ac.uk Crystalline samples of the CSB-5 derivative exhibit a bright orange excimer emission with a maximum at 620 nm. chemicalbook.comnih.gov

The drastic difference between the green monomer fluorescence and the orange excimer fluorescence highlights the profound impact of supramolecular assembly. The formation of excimers is a clear indicator of strong intermolecular π-π interactions within the crystal lattice. The balance between monomer and excimer emission can be modulated by controlling the molecular packing, for example, through polymorphism or by transitioning to an amorphous state where excimer-forming sites are less prevalent. chemicalbook.comcore.ac.uk

The following table summarizes the distinct luminescent properties observed for a closely related bis(cyanostyryl)benzene derivative (CSB-5), illustrating the concepts of monomer and excimer emission.

| State | Dominant Emission Type | Emission Maximum (λem,max) | Observed Color |

| Dilute Solution (in Chloroform) | Monomer | 507 nm | Green |

| Crystalline Solid | Excimer | 620 nm | Orange |

| Amorphous (Ground Powder) | Mixture/Altered Excimer | Intermediate/Shifted | Altered Orange |

Data derived from studies on the derivative 1,4-bis(2-cyano-2-{4-[5-(4-methylphenyloxy)pentyloxy]phenyl}ethenyl)-2,5-dimethoxybenzene (CSB-5). chemicalbook.comnih.gov

Electronic Structure and Charge Transport Mechanisms

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter that dictates the energy required to excite an electron and influences the material's color and electrical conductivity.

| Property | Theoretical Value (eV) |

| HOMO Energy | Value not available |

| LUMO Energy | Value not available |

| HOMO-LUMO Gap | Value not available |

Table 1: Frontier Molecular Orbital Energies of 1,4-Bis(2-cyanostyryl)benzene. Note: Specific theoretical values for this compound are not available in the reviewed literature. The table is presented as a template for future experimental or computational findings.

Charge Carrier Generation and Recombination Processes

In organic semiconductors, charge carriers—electrons and holes—are typically generated through the absorption of light (photogeneration) or by the injection of charge from electrodes. Upon excitation, an electron is promoted from the HOMO to the LUMO, creating an electron-hole pair, often in a bound state called an exciton (B1674681). The dissociation of this exciton leads to the formation of free charge carriers.

The reverse process, recombination, occurs when an electron and a hole meet and annihilate each other, often releasing energy in the form of light (radiative recombination) or heat (non-radiative recombination). The efficiency of these processes is critical for device performance.

For distyrylbenzene (B1252955) derivatives, photoprocesses can lead to the formation of radical anions and cations, indicating the generation of charge carriers. The presence of cyano groups can influence these processes. Studies on related compounds have shown that cyano-substituted derivatives can exhibit hybrid local and charge transfer excited states, which can facilitate the generation of singlet excitons through a process called reverse intersystem crossing (RISC). This is particularly advantageous for improving the efficiency of OLEDs.

Hole and Electron Transport Characteristics

The mobility of charge carriers, both holes (positive charges) and electrons (negative charges), is a measure of how quickly they can move through the material under the influence of an electric field. This is a key performance metric for organic semiconductors.

In materials like this compound, charge transport occurs via a "hopping" mechanism, where charges jump between adjacent molecules. The efficiency of this process depends on the energetic alignment of the molecular orbitals of neighboring molecules and their spatial overlap.

Cyano-substituted oligo(p-phenylenevinylene)s have been investigated for their charge transport properties. The introduction of cyano groups can influence both hole and electron transport. While specific mobility values for this compound are not documented, research on analogous compounds suggests that the electron-withdrawing nature of the cyano groups can potentially enhance electron transport, making the material more n-type or ambipolar in its behavior.

| Charge Carrier | Mobility (cm²/Vs) |

| Hole | Value not available |

| Electron | Value not available |

Table 2: Charge Carrier Mobility of this compound. Note: Experimental mobility values for this compound are not available in the reviewed literature. The table serves as a placeholder for future research data.

Influence of Molecular Geometry and Electronic Configuration on Mobility

The three-dimensional arrangement of molecules in the solid state, or its molecular geometry, plays a pivotal role in determining charge carrier mobility. Factors such as the planarity of the molecule and the degree of intermolecular stacking significantly affect the efficiency of charge hopping.

For distyrylbenzene derivatives, the presence of cyano groups can induce distortions in the polymer chains and alter the charge distribution within the molecule. This, in turn, affects the intermolecular interactions and the pathways for charge transport. For instance, a more planar molecular structure can lead to tighter intermolecular stacking, which generally enhances charge mobility by increasing the electronic coupling between adjacent molecules.

Furthermore, the isomeric form of the molecule, such as cis-trans isomerism around the vinyl linkages, can have a profound impact on charge transport. The trans isomer is typically more planar and extended, which is more conducive to efficient intermolecular charge transfer compared to the less planar cis isomer. The specific substitution pattern of the cyano groups also matters; studies on related isomers have shown that the position of the cyano group on the vinylene unit can influence the solid-state organization and, consequently, the fluorescence and electroluminescence properties. researchgate.netrsc.org

Theoretical and Computational Investigations of Optoelectronic Behavior

Density Functional Theory (DFT) for Ground and Excited-State Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for investigating the electronic structure and properties of molecules like 1,4-Bis(2-cyanostyryl)benzene. DFT is employed to determine the minimum energy geometries of the molecule in its electronic ground state (S₀). From this optimized structure, the Franck-Condon (FC) point is established, which represents the initial geometry of the molecule upon vertical excitation to the first singlet excited state (S₁).

For excited-state calculations, TD-DFT is a widely used approach. However, for complex processes involving conical intersections, spin-flip (SF) TD-DFT with functionals like BHHLYP has been shown to be particularly effective in accurately describing the potential energy surfaces of both the ground and excited states. These calculations are fundamental for understanding the absorption and emission spectra, as well as the pathways for excited-state relaxation.

The choice of the functional and basis set in DFT and TD-DFT calculations is critical for obtaining accurate results. For instance, in studies of structurally similar bis(cyanostyryl)pyrrole derivatives, the BHHLYP functional was chosen for its reliability in SF-TD-DFT scenarios, which are crucial for analyzing conical intersections. rsc.org

Potential Energy Surface (PES) Analysis and Conical Intersections (CIs)

The potential energy surface (PES) is a conceptual and mathematical framework that describes the energy of a molecule as a function of its geometry. For a molecule like this compound, the PES of the excited state (S₁) governs its photophysical fate after absorbing a photon. A key feature of the PES for many fluorescent molecules is the presence of conical intersections (CIs), which are points or seams of degeneracy between two electronic states, typically the ground (S₀) and the first excited (S₁) state.

These intersections provide highly efficient pathways for non-radiative decay, where the electronic energy is converted into vibrational energy, effectively quenching fluorescence. The topology of the PES, including the location of energy minima and the barriers to reach CIs, determines the competition between radiative (fluorescence) and non-radiative decay channels.

Within the multi-dimensional seam of a conical intersection, the point of lowest energy is termed the Minimum Energy Conical Intersection (MECI). The MECI represents the most accessible point for a molecule to transition non-radiatively from the excited state back to the ground state. The geometry of the molecule at the MECI is typically highly distorted from its ground-state equilibrium structure. For cyanostilbene derivatives, these distortions often involve significant rotation and pyramidalization around the ethylenic C=C double bond. rsc.org

The energy difference between the Franck-Condon point and the MECI is a critical parameter. A smaller energy gap suggests that the conical intersection is more easily accessible, leading to a higher probability of non-radiative decay and consequently, lower fluorescence quantum yield.

Data from a theoretical study on the structurally similar o-DCSP and i-DCSP molecules illustrate the significant structural changes at the MECI compared to the ground state minimum (S₀-Min).

| Parameter | o-DCSP (S₀-Min) | o-DCSP (MECI) | i-DCSP (S₀-Min) | i-DCSP (MECI) |

| C=C Bond Length (Å) | 1.349 | 1.439 | 1.349 | 1.436 |

| Dihedral Angle (θ 1–2–4–5, °) | 178.7 | 114.8 | 178.9 | 113.9 |

| Dihedral Angle (τ 1–2–3–4, °) | 178.8 | 117.1 | 178.8 | 113.0 |

Table adapted from a study on bis(cyanostyryl)pyrrole derivatives, demonstrating typical geometric changes upon reaching the MECI. rsc.org

The Minimum Energy Path (MEP) connects the Franck-Condon point on the S₁ potential energy surface to the MECI. It represents the most probable trajectory for the molecule to follow as it relaxes from its initially excited state towards the conical intersection. The determination of the MEP is crucial for understanding the dynamics of the excited state and for calculating the energy barrier that hinders the non-radiative decay process.

The string method is a common computational technique used to determine the MEP. rsc.org By calculating the energy profile along this path, researchers can identify the transition state and the height of the energy barrier. A high energy barrier along the MEP will restrict the molecule's access to the MECI, thus favoring radiative decay and leading to higher fluorescence quantum yield.

Calculation of Reorganization Energies and Huang-Rhys Factors

The reorganization energy (λ) is a key parameter that quantifies the extent of geometric relaxation required for a molecule to move from the equilibrium geometry of one electronic state to that of another. In the context of photophysics, it represents the energy dissipated during the relaxation from the Franck-Condon excited state to the equilibrium excited state geometry. A smaller reorganization energy generally corresponds to a more rigid molecular structure in the excited state, which can lead to a smaller Stokes shift and potentially higher fluorescence quantum yield by disfavoring non-radiative decay pathways.

The Huang-Rhys factor (S) is a dimensionless quantity that is related to the reorganization energy and the vibrational frequency of a specific normal mode. It describes the strength of the coupling between an electronic transition and a particular vibrational mode. A larger Huang-Rhys factor for a given mode indicates a greater displacement of that mode's equilibrium position between the ground and excited states, and thus a stronger vibronic coupling. These factors are crucial for simulating the vibrational fine structure (vibronic progression) observed in absorption and emission spectra.

The total reorganization energy is the sum of the contributions from all vibrational modes, and the modes with the largest Huang-Rhys factors are those that are most strongly coupled to the electronic transition and contribute most significantly to the geometric changes upon excitation.

Molecular Dynamics Simulations for Aggregation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the collective behavior of molecules in condensed phases, such as in solution or in the aggregated state. For a compound like this compound, MD simulations can provide valuable insights into how intermolecular interactions in an aggregate influence its photophysical properties, a key aspect of phenomena like aggregation-induced emission (AIE).

In these simulations, the motions of a large ensemble of molecules are calculated over time, governed by a force field that describes the intra- and intermolecular forces. This allows for the exploration of the conformational landscape and packing arrangements of the molecules in an aggregate.

A sophisticated approach combines quantum mechanics and molecular mechanics (QM/MM), where the central chromophore is treated with a higher level of theory (QM), while the surrounding molecules are treated with a more computationally efficient force field (MM). This QM/MM approach allows for the study of how the local environment affects the electronic properties and excited-state dynamics of the molecule of interest. For example, in the study of bis(cyanostyryl)pyrrole derivatives, QM/MM free energy perturbation (FEP) methods were used in conjunction with MD simulations to calculate the free energy profiles along the minimum energy path to the conical intersection in both solution and the aggregated state. rsc.org

These simulations revealed that intermolecular interactions in the aggregate can significantly restrict the intramolecular motions, such as the torsional motion of the ethylenic C=C bond, that lead to non-radiative decay. rsc.org This restriction of intramolecular rotation (RIR) is a widely accepted mechanism for AIE.

Parameters from MD simulations of aggregated bis(cyanostyryl)pyrrole derivatives provide an example of the simulation setup.

| Parameter | Value |

| Simulation Software | AMBER 20 |

| Force Field (MM) | GAFF |

| Ensemble | Isothermal-isobaric (NpT) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Time Step | 2.0 fs |

| Production Run Duration | 2 ns |

This table illustrates typical parameters used in MD simulations to study the behavior of similar molecules in the aggregated state. rsc.org

Orbital Overlap Integrals and Charge Transport Predictions

The charge transport in organic materials at a molecular level is often described by the hopping mechanism, where charge carriers (electrons or holes) jump between adjacent molecules. The rate of this hopping is influenced by two primary factors: the electronic coupling between the molecules and the reorganization energy of the individual molecules.

Orbital Overlap Integrals (Electronic Coupling): The electronic coupling (V) quantifies the strength of the electronic interaction between adjacent molecules in a crystal or amorphous film. It is highly dependent on the intermolecular distance and the relative orientation of the molecules, which are dictated by the crystal packing. A larger electronic coupling, resulting from significant overlap of the frontier molecular orbitals (HOMO for holes and LUMO for electrons) of neighboring molecules, facilitates faster charge transfer. For a material to be an efficient semiconductor, strong electronic coupling along the charge transport pathways is desirable.

Charge Transport Predictions: The prediction of charge transport properties, such as charge carrier mobility (μ), relies on the calculated electronic coupling and reorganization energy (λ). The reorganization energy is the energy required for a molecule's geometry to relax from its neutral state to its charged state and vice versa. A lower reorganization energy generally leads to a higher charge mobility.

While specific computational studies on this compound are not found, theoretical investigations on analogous organic semiconductor molecules often employ Density Functional Theory (DFT) and other quantum chemical methods to calculate these parameters. These studies typically involve:

Optimization of the ground-state geometry of the molecule.

Calculation of the frontier molecular orbital energies (HOMO and LUMO).

Determination of the electronic coupling between molecular pairs in various packing arrangements.

Calculation of the internal reorganization energy.

These calculated values are then used in Marcus theory or related models to estimate the charge hopping rates and, subsequently, the theoretical charge carrier mobility. Without dedicated computational studies on this compound, it is not possible to provide quantitative data on its potential performance as a charge-transporting material. Further theoretical research is needed to elucidate the intrinsic charge transport characteristics of this specific compound.

Advanced Applications in Organic Electronics and Functional Devices

Organic Light-Emitting Diodes (OLEDs)

1,4-Bis(2-cyanostyryl)benzene is a versatile component in the fabrication of Organic Light-Emitting Diodes (OLEDs), where its fluorescent properties are harnessed to generate light. It can function either as the primary light-emitting material or as a layer that facilitates the efficient transport of charge carriers within the device.

Emitter Components and Hole-Transport Layers

As an emitter, this compound is a promising candidate for blue light emission, a critical component for full-color displays and white lighting applications. The development of efficient and stable blue emitters remains a significant challenge in OLED technology. osti.govnih.govnih.gov The molecular structure of this compound, featuring a conjugated π-system, allows for efficient radiative recombination of electrons and holes, leading to the emission of visible light. Research into pyrene-benzimidazole derivatives, which share structural similarities with cyanostyrylbenzenes, has shown that specific molecular designs can lead to pure blue electroluminescence with high spectral purity. nih.gov

In addition to its role as an emitter, the electronic properties of this compound make it suitable for use in hole-transport layers (HTLs). A well-functioning HTL must possess appropriate energy levels to facilitate the injection of holes from the anode and their transport to the emissive layer. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of a material dictate its charge-transport capabilities. While specific data on the hole mobility of this compound is not extensively detailed in the provided context, its chemical structure is analogous to other known hole-transporting materials.

Device Architectures and Performance Enhancement

The performance of an OLED is intricately linked to its device architecture, which typically consists of multiple organic layers sandwiched between two electrodes. The strategic placement of emitter and charge-transport layers is crucial for achieving high efficiency and operational stability.

A common OLED architecture involves an anode, a hole-injection layer (HIL), a hole-transport layer (HTL), an emissive layer (EML), an electron-transport layer (ETL), an electron-injection layer (EIL), and a cathode. researchgate.net When this compound is used as the emitter, it is typically doped into a host material within the EML. This doping strategy helps to prevent aggregation-caused quenching of the fluorescence, thereby enhancing the quantum efficiency of the device.

Quantum well-like structures, where thin layers of different emissive materials are stacked, have been shown to improve the efficiency of blue OLEDs by confining charge carriers and excitons within the emissive region. researchgate.net While not specifically detailing the use of this compound, this architectural approach could be leveraged to enhance the performance of devices based on this compound.

The table below summarizes the typical performance metrics of blue OLEDs, providing a benchmark for evaluating the potential of this compound-based devices.

| Performance Metric | Typical Values for Blue OLEDs |

| External Quantum Efficiency (EQE) | 5-10% (fluorescent), >20% (phosphorescent/TADF) |

| Luminous Efficiency (cd/A) | 5-20 |

| Power Efficiency (lm/W) | 5-15 |

| CIE Coordinates (x, y) | (0.14, 0.08) - (0.15, 0.25) |

Note: These are general values and can vary significantly based on the specific materials and device architecture.

Organic Photovoltaic Cells (OPVs) and Photosensitizers

In the realm of solar energy, this compound has been investigated for its potential as a photosensitizer in dye-sensitized solar cells (DSSCs), a type of organic photovoltaic cell. ut.ac.ir Photosensitizers play a critical role in absorbing sunlight and initiating the process of converting light into electrical energy.

The fundamental principle of a DSSC involves the injection of an electron from the photo-excited dye molecule into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The efficiency of this process is highly dependent on the molecular structure of the dye and its electronic coupling with the semiconductor surface. Organic dyes containing cyanoacrylic acid groups as electron acceptors have shown promise in this area. ut.ac.ir

Research on related organic compounds with donor-acceptor structures has provided insights into the key parameters for efficient photosensitization. For instance, studies on compounds with methoxy (B1213986) groups as electron donors and cyanoacrylic acid as an electron acceptor have yielded solar energy-to-electricity conversion efficiencies in the range of 0.59% to 0.75%. ut.ac.ir The key performance parameters for these cells are detailed in the table below.

| Parameter | SC-25 | SC-23 |

| Short-circuit current density (Jsc) (mA cm⁻²) | 1.81 | 2.08 |

| Open circuit voltage (Voc) (mV) | 0.53 | 0.55 |

| Fill factor (ff) | 0.62 | 0.66 |

| Conversion efficiency (η) (%) | 0.59 | 0.75 |

Data adapted from a study on organic compounds with similar functional groups. ut.ac.ir

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic integrated circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer.

Ambipolar Transport Characteristics

Ambipolar transport, the ability of a material to conduct both holes and electrons, is a highly desirable characteristic for organic semiconductors in OFETs as it enables the fabrication of complementary logic circuits with lower power consumption and better noise margins. umich.edu

While research specifically detailing the ambipolar characteristics of this compound is limited in the provided context, studies on a related compound, 1,4-Bis(4-methylstyryl)benzene (BSB-Me), have demonstrated ambipolar behavior in single-crystal OFETs. researchgate.net These devices exhibited nearly equal electron and hole mobilities of approximately 0.005 cm²/(V·s). This suggests that the cyanostyrylbenzene backbone is a promising scaffold for designing ambipolar organic semiconductors. The introduction of cyano groups in this compound could further influence its electron-accepting properties and potentially enhance its n-type or ambipolar characteristics. Research on other novel conjugated copolymers has also shown that high electron-affinity materials can lead to ambipolar red light-emitting field-effect transistors with electron mobilities exceeding 0.01 cm² V⁻¹ s⁻¹. rsc.org

Organic Lasers and Active Waveguiding Materials

The strong fluorescence and high photoluminescence quantum efficiency of cyanostyrylbenzene derivatives make them attractive candidates for applications in organic solid-state lasers and active waveguiding.

An organic laser requires a gain medium that can exhibit stimulated emission under optical or electrical pumping. The crystalline form of certain organic molecules can provide the necessary optical feedback for lasing. Single crystals of 1,4-Bis(4-methylstyryl)benzene have been shown to be capable of light amplification, indicating their potential for use in electrically driven organic blue-emitting solid-state lasers. researchgate.net

Fluorescent Sensors and Probes

The rigid, conjugated structure of the 1,4-bis(styryl)benzene backbone makes it an excellent scaffold for the design of fluorescent sensors. By incorporating specific recognition moieties, derivatives of this compound can be engineered to detect a variety of analytes with high sensitivity and selectivity.

A notable example is the development of a water-soluble fluorescent probe for the detection of mercury(II) ions (Hg²⁺), a significant environmental pollutant. nih.govnih.gov Researchers synthesized an ionic conjugated oligoelectrolyte based on the 1,4-bis(styryl)benzene framework, functionalized with thioacetal groups for Hg²⁺ recognition and quaternized ammonium (B1175870) groups to ensure water solubility. nih.gov

The sensing mechanism relies on the Hg²⁺-promoted conversion of the thioacetal group into an aldehyde. nih.gov This chemical transformation disrupts the electronic properties of the fluorophore, leading to a decrease in its photoluminescence intensity. nih.gov This "turn-off" response allows for the quantitative detection of mercury ions.

The probe, named M1Q, demonstrated remarkable sensitivity in entirely aqueous media, a significant advantage for practical environmental monitoring. nih.gov Key performance metrics of this sensor are detailed below.

| Property | Value | Medium |

| Analyte | Mercury(II) (Hg²⁺) | 100% Aqueous Solution |

| Detection Limit | 7 nM | 100% Aqueous Solution |

| Detection Range | 10–180 nM | 100% Aqueous Solution |

| Sensing Mechanism | Thioacetal deprotection | 100% Aqueous Solution |

| Signal Response | Fluorescence quenching | 100% Aqueous Solution |

This interactive table summarizes the key performance characteristics of the M1Q fluorescent probe for mercury(II) detection. nih.gov

The successful development of this mercury sensor highlights the potential of the 1,4-bis(styryl)benzene core in creating a new class of chemosensors for various environmentally and biologically important targets.

Advanced Imaging and Display Technologies

The intense fluorescence and high quantum yields of this compound derivatives make them highly suitable for applications in advanced imaging and display technologies. guidechem.com Their utility spans from high-resolution biological imaging to components in vibrant, efficient organic light-emitting diodes (OLEDs).

In the realm of advanced imaging, derivatives of 1,4-bis(cyanostyryl)benzene have shown significant promise as two-photon absorption (TPA) fluorophores. rsc.orgkorea.ac.kr TPA is a nonlinear optical process that allows for deeper tissue penetration and higher resolution imaging compared to conventional one-photon fluorescence microscopy. confer.co.nz A key finding is the phenomenon of aggregation-enhanced two-photon absorption, where the TPA cross-section of these molecules increases dramatically when they form nanoaggregates. rsc.org This property is particularly valuable for creating bright, photostable probes for two-photon microscopy. confer.co.nz

Research on triphenylamine-capped 1,4-bis(cyanostyryl)benzene (CSB-TP) isomers provides insight into these properties. The positioning of the cyano group (α or β) on the styryl bridge significantly influences the photophysical characteristics. rsc.org

| Compound | State | Two-Photon Excitation Max (nm) | Two-Photon Action Cross-Section (Φσ₂) (GM*) |

| α-CSB-TP | In Toluene | 800 | 110 |

| β-CSB-TP | In Toluene | 820 | 160 |

| β-CSB-TP | Nanoparticles in Water | 820 | 3400 |

\GM = Goeppert-Mayer unit (10⁻⁵⁰ cm⁴ s photon⁻¹)*

This interactive table showcases the significant enhancement of the two-photon action cross-section for the β-CSB-TP isomer upon aggregation into nanoparticles, highlighting its potential for advanced bioimaging. rsc.org

In display technologies, this compound and its analogues are recognized for their role as efficient emitters in OLEDs. guidechem.com Their strong solid-state fluorescence contributes to the brightness and efficiency of these devices. Furthermore, derivatives like 1,4-Bis(2-methylstyryl)benzene have been used as a dopant in poly(methyl methacrylate) (PMMA) optical fibers to create fluorescent materials that emit in the blue region of the spectrum, demonstrating their utility in specialized light sources and displays. researchgate.net

Anti-Counterfeiting and Security Printing Materials

Fluorescent materials are a cornerstone of modern anti-counterfeiting technologies due to their ability to create covert security features that are difficult to replicate but easy to verify. mdpi.comresearchgate.net The unique optical properties of this compound derivatives, particularly their responsiveness to external stimuli, make them attractive candidates for advanced security printing applications.

The core principle of fluorescent anti-counterfeiting is the incorporation of materials that emit a specific, often complex, light signature when exposed to ultraviolet (UV) or other specific wavelengths of light. atomfair.com This allows for the creation of invisible inks and security threads in banknotes, passports, and high-value product packaging.

Derivatives of bis(cyanostyryl)benzene have demonstrated mechanochromic and photoresponsive luminescent behavior, which are highly desirable for creating multi-level security features. nih.gov For instance, a specific bis(cyanostyryl)benzene fluorophore (CSB-5) exhibits a change in its fluorescence color depending on its physical state. nih.gov

Crystalline State: The material shows an orange fluorescence (emission maximum at 620 nm) due to the formation of excimers. nih.gov

Amorphous State: After grinding the crystalline powder, the material transforms into an amorphous state and its fluorescence changes. nih.gov

Photo-Stimulation: Rubbed films of the amorphous material exhibit a pronounced emission color change from orange to green (monomer emission) upon exposure to UV light. This photochemical reaction is not observed in the crystalline state. nih.gov

This ability to switch fluorescence color in response to both mechanical force (grinding) and light (UV exposure) offers a sophisticated method for authentication. nih.gov A security feature could be designed to change its appearance when scratched or under a UV lamp, providing a dynamic and difficult-to-forge mark. The distinct fluorescent signatures of the crystalline, amorphous, and photo-reacted states could be used to create a multi-layered security system, significantly enhancing protection against counterfeiting. nih.gov

Advanced Material Fabrication and Processing for Device Integration

Thin Film Deposition Techniques

Thin films are fundamental structures for a wide range of electronic and optoelectronic devices. The performance of such devices is intimately linked to the quality and morphology of the deposited films. For organic materials like 1,4-Bis(2-cyanostyryl)benzene, both vacuum-based and solution-based methods are utilized to create uniform and well-controlled thin films.

Vacuum deposition techniques are performed in a high-vacuum environment, which ensures high purity of the resulting films by minimizing contamination from atmospheric gases. These methods are advantageous for creating smooth, uniform, and ultrathin films with precise thickness control.

Physical Vapor Deposition (PVD) is a versatile technique for depositing thin films of organic materials. In a typical PVD process for an organic compound like this compound, the source material is heated in a high-vacuum chamber until it sublimes. The resulting vapor then travels and condenses onto a cooler substrate, forming a thin film. The deposition rate and substrate temperature are critical parameters that influence the film's morphology, which can range from amorphous to polycrystalline. While specific studies on the PVD of this compound are not extensively detailed in the provided search results, the general applicability of PVD for organic semiconductors suggests its suitability for this compound.

DC Sputtering has been successfully employed to fabricate nano-films of this compound, also referred to as ER-I in some studies. rsc.org A key challenge in sputtering organic materials is their typically non-conductive nature, which makes them unsuitable for direct use as a target in DC sputtering. rsc.org To overcome this, a specialized target preparation method is required. In one study, nano-films of ER-I were fabricated using DC sputtering, and their fluorescence properties were found to be significantly different from the bulk powder material. rsc.org The fluorescence emission spectra of the sputtered films exhibited a bimodal morphology with blue shifts of 5 nm and 22 nm compared to the powder form. rsc.org This highlights the influence of the deposition technique on the material's optoelectronic properties.

| Parameter | Observation | Reference |

|---|---|---|

| Material | This compound (ER-I) | rsc.org |

| Deposition Technique | DC Sputtering | rsc.org |

| Film Type | Nano-film | rsc.org |

| Fluorescence Emission vs. Powder | Bimodal morphology with blue shifts of 5 nm and 22 nm | rsc.org |

Solution-based processing offers a cost-effective and scalable alternative to vacuum deposition methods. These techniques involve dissolving the organic material in a suitable solvent and then depositing it onto a substrate, followed by solvent evaporation.

One approach to forming films from solution is through drop-casting . In this method, a solution of the compound is dropped onto a substrate and the solvent is allowed to evaporate, leaving behind a thin film. The morphology of the resulting film, including the formation of crystallites or amorphous beads, can be influenced by the solvent used. For instance, drop-casting a related compound from a dimethylformamide (DMF) solution resulted in the formation of crystallites. acs.org

Another technique involves the creation of rubbed films . For a similar bis(cyanostyryl)benzene fluorophore (CSB-5), rubbed films were prepared on glass substrates. nih.gov These films, when in an amorphous state, exhibited interesting photoresponsive behavior, with a pronounced change in emission color from orange to green upon exposure to UV light. nih.gov This photochemical reaction was attributed to a decrease in excimer emission sites. nih.gov This demonstrates how solution-based processing can lead to films with unique and tunable properties. While a Korean patent describes a solution-based synthesis process for a mixture containing this compound, it focuses on the chemical preparation rather than film deposition techniques. google.com

Crystal Growth Techniques for High-Performance Devices

Single crystals of organic semiconductors are highly sought after for high-performance devices due to their long-range molecular order and reduced number of defects, which leads to improved charge transport properties.

The Physical Vapor Transport (PVT) method is a widely used technique for growing high-quality organic single crystals. pvatepla-cgs.compvatepla-korea.comnasa.gov In the PVT process, a polycrystalline source material is sublimed at a high temperature in a sealed and evacuated or inert gas-filled ampoule. pvatepla-cgs.commdpi.com The resulting vapor is then transported along a temperature gradient to a cooler region of the ampoule, where it desublimates and grows into single crystals on a seed crystal or the ampoule wall. pvatepla-cgs.com

While direct reports on the PVT growth of this compound were not found in the search results, the successful growth of other organic crystals, including the structurally related compound 2,5-diphenyl-1,4-distyrylbenzene, by the PVT method suggests its applicability. rsc.org The growth temperature is a critical parameter that influences the kinetic energy of the molecules and the intermolecular interactions during crystal formation, thereby affecting the structural characteristics of the grown crystals. rsc.org Research on other materials like Silicon Carbide (SiC) has shown that factors such as the particle size of the source material and the temperature gradient within the PVT system are crucial for achieving rapid growth and good crystal quality. mdpi.com

| Parameter | Influence on Crystal Growth | Reference |

|---|---|---|

| Source Material Temperature | Affects sublimation rate and vapor pressure | pvatepla-cgs.com |

| Growth Zone Temperature | Determines the supersaturation and nucleation rate | rsc.org |

| Temperature Gradient | Drives the mass transport from source to growth zone | mdpi.com |

| Inert Gas Pressure | Influences the diffusion rate of vapor molecules | pvatepla-cgs.com |

| Source Material Purity | Crucial for obtaining high-quality, defect-free crystals | mdpi.com |

Nanomaterial Architectures

The fabrication of nanomaterials with controlled size, shape, and composition is a key area of research for developing next-generation electronic and photonic devices. Core-shell nanoparticles are a particularly interesting class of nanomaterials that can exhibit enhanced or novel properties compared to their individual components.

Core-shell nanoparticles consisting of a 1,4-Bis(o-cyanostyryl)benzene (CSB) core and a silica (SiO₂) shell have been successfully synthesized. This architecture encapsulates the fluorescent organic core within a protective and functionalizable inorganic shell. The synthesis of these nanoparticles can be achieved through a self-templating method in an oil-in-water emulsion system. The process involves a rapid solidification reaction from the outer surface toward the center of the emulsion, and notably, it does not require surface treatment of the nanosilica particles or the addition of surfactants or stabilizers.

The resulting CSB-SiO₂ nanoparticles are reported to be perfectly spherical with smooth surfaces and a distinct core-shell structure. An important feature of this synthesis method is the ability to tune the particle size and shell thickness by altering the reaction conditions. These core-shell nanoparticles exhibit strong UV absorption and fluorescence emission, and they demonstrate good stability in aqueous solutions.

Doping Strategies for Modulation of Optoelectronic Properties

Doping of organic semiconductors is a powerful technique to tune their electrical and optical properties, enabling the creation of materials with tailored functionalities for specific device applications. In the context of this compound, also referred to as 2-CSB, doping strategies have been explored to enhance its performance in areas such as light emission and charge transport.

A notable example of a successful doping strategy involves the use of pentacene (Pc) as a dopant in 2-CSB single crystals. This host-guest system leverages the favorable spectral overlap between the emission of the 2-CSB host and the absorption of the pentacene guest, facilitating efficient energy transfer. This process has been shown to yield crystals with a combination of high carrier mobility and strong luminescence, properties that are often mutually exclusive in single-component organic crystals.

The physical vapor transport (PVT) method has been employed to grow these pentacene-doped 2-CSB crystals. This technique allows for the incorporation of pentacene molecules into the 2-CSB crystal lattice. The resulting doped crystals maintain a high degree of structural order, which is crucial for efficient charge transport. The extensive intermolecular π-orbital overlap in the crystal structure contributes significantly to the high carrier mobility observed.